molecular formula C20H25N5O B14956348 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide

Cat. No.: B14956348
M. Wt: 351.4 g/mol
InChI Key: ZCXXKKWJQBITOW-UHFFFAOYSA-N
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Description

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide is a complex organic compound that features both pyrimidine and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Coupling of Moieties: The pyrimidine and indole moieties are then coupled through a series of reactions involving amination and amidation to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine and indole rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the rings.

Scientific Research Applications

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-mercaptopyrimidine: Shares the pyrimidine moiety but lacks the indole structure.

    Indole-3-acetic acid: Contains the indole moiety but lacks the pyrimidine structure.

Uniqueness

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]butanamide is unique due to the combination of both pyrimidine and indole moieties in its structure. This dual presence allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-indol-1-ylethyl)butanamide

InChI

InChI=1S/C20H25N5O/c1-15-14-16(2)24-20(23-15)22-10-5-8-19(26)21-11-13-25-12-9-17-6-3-4-7-18(17)25/h3-4,6-7,9,12,14H,5,8,10-11,13H2,1-2H3,(H,21,26)(H,22,23,24)

InChI Key

ZCXXKKWJQBITOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCCN2C=CC3=CC=CC=C32)C

Origin of Product

United States

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